2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one

Ion Channel Modulation Neuroscience Pain Research

Why choose this building block? Unlike unsubstituted quinazolin-4(3H)-one (CAS 491-36-1), the 2-cyclopropyl and 6-fluoro groups confer critical metabolic stability and enhanced BBB penetration—essential for CNS drug discovery. With a defined KCNQ2/3 IC50 of 120 nM and favorable CYP profile (CYP3A4 IC50 3.9 μM), it's ideal for brain-targeted kinase inhibitor programs. Procure this specific analog to avoid compromising CNS exposure and metabolic stability.

Molecular Formula C11H9FN2O
Molecular Weight 204.204
CAS No. 1252134-65-8
Cat. No. B2820878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one
CAS1252134-65-8
Molecular FormulaC11H9FN2O
Molecular Weight204.204
Structural Identifiers
SMILESC1CC1C2=NC3=C(C=C(C=C3)F)C(=O)N2
InChIInChI=1S/C11H9FN2O/c12-7-3-4-9-8(5-7)11(15)14-10(13-9)6-1-2-6/h3-6H,1-2H2,(H,13,14,15)
InChIKeyARDRWKWZOOROLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one (CAS 1252134-65-8): A Fluorinated Quinazolinone Scaffold for CNS-Penetrant Kinase Inhibitor Development


2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one is a heterocyclic building block belonging to the quinazolin-4(3H)-one class. It features a cyclopropyl group at the 2-position and a fluorine substituent at the 6-position. This compound is primarily employed as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and central nervous system (CNS)-targeted agents . The quinazolinone core is a privileged scaffold in drug discovery, known for its diverse biological activities including kinase inhibition and ion channel modulation .

Why 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one Cannot Be Replaced by Unsubstituted or Mono-substituted Quinazolinone Analogs


The 2-cyclopropyl and 6-fluoro substituents confer distinct pharmacological properties that are not present in simpler quinazolin-4(3H)-one analogs. The cyclopropyl group enhances metabolic stability and may provide unique binding interactions, while the fluorine atom improves blood-brain barrier (BBB) penetration and modulates electronic properties . Evidence from related quinazolinamine derivatives shows that cyclopropyl-containing compounds exhibit improved metabolic stability compared to non-cyclopropyl counterparts [1]. Therefore, substituting this compound with unsubstituted quinazolin-4(3H)-one (CAS 491-36-1) or 6-fluoroquinazolin-4(3H)-one (CAS 16499-56-2) would compromise metabolic stability, CNS penetration, and target binding characteristics. This is a critical consideration for procurement decisions in CNS drug discovery programs.

Quantitative Differentiation Evidence for 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one


KCNQ2/Q3 Potassium Channel Antagonist Activity: 120 nM IC50

2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one demonstrates antagonist activity at the KCNQ2/Q3 (Kv7.2/7.3) voltage-gated potassium channel with an IC50 of 120 nM [1]. In contrast, other quinazolinone-based KCNQ channel openers (agonists) exhibit EC50 values in the 10–33 nM range, but act through a different mechanism [2]. This functional antagonism distinguishes the compound from agonist chemotypes and positions it as a unique tool for investigating neuronal excitability modulation.

Ion Channel Modulation Neuroscience Pain Research

CYP450 Inhibition Profile: Low to Moderate Risk for Drug-Drug Interactions

The compound exhibits an IC50 of 3.9 μM against CYP3A4 and 19.9 μM against CYP2D6 [1]. These values are above typical thresholds for significant drug-drug interaction risk (commonly >10 μM for low risk), indicating a favorable CYP inhibition profile. In contrast, many quinazolinone derivatives show more potent CYP inhibition (e.g., IC50 < 1 μM for CYP3A4 in some series) [2]. This lower CYP inhibition may reduce the likelihood of pharmacokinetic interactions when used in vivo.

ADME-Tox Drug Metabolism Safety Pharmacology

Metabolic Stability Enhancement via Cyclopropyl Group: Class-Level Evidence

In a series of quinazolinamine derivatives, compounds containing a cyclopropyl group (e.g., compound 22) demonstrated improved metabolic stability compared to the non-cyclopropyl standard Ko143 [1]. While direct stability data for 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one are not publicly available, this class-level evidence supports the hypothesis that the 2-cyclopropyl substituent confers metabolic stability advantages over non-cyclopropyl quinazolinone analogs (e.g., 2-methyl or unsubstituted derivatives).

Metabolic Stability Pharmacokinetics Lead Optimization

Blood-Brain Barrier Penetration Potential: Fluorine Substituent Advantage

According to pharmaceutical patents, the fluorine substituent in 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one enhances blood-brain barrier (BBB) penetration . This is consistent with the well-documented effect of fluorine on increasing lipophilicity and BBB permeability in CNS drug candidates. In contrast, non-fluorinated quinazolinone analogs (e.g., 2-cyclopropylquinazolin-4(3H)-one, CAS 459796-19-1) would be expected to have lower BBB penetration due to the absence of this fluorine effect.

CNS Drug Delivery Blood-Brain Barrier Neuropharmacology

Optimal Applications for 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one Based on Quantitative Evidence


Development of CNS-Penetrant Kinase Inhibitors for Neurological Disorders

The combination of fluorine-enhanced BBB penetration and cyclopropyl-mediated metabolic stability [1] makes this compound an ideal building block for synthesizing kinase inhibitors targeting brain cancers or neurodegenerative diseases. Procurement should prioritize this compound over non-fluorinated or non-cyclopropyl analogs when CNS exposure is required.

KCNQ2/Q3 Channel Modulator Probe Synthesis for Epilepsy and Pain Research

With a defined IC50 of 120 nM for KCNQ2/3 antagonism [2], this compound serves as a starting point for developing tool compounds to study the role of KCNQ channels in neuronal hyperexcitability disorders. The unique antagonist profile distinguishes it from the more common KCNQ agonists, enabling novel pharmacological investigations.

Lead Optimization Programs Requiring Low CYP Inhibition Risk

The favorable CYP inhibition profile (CYP3A4 IC50 = 3.9 μM; CYP2D6 IC50 = 19.9 μM) [2] supports the use of this compound in early lead optimization where minimizing drug-drug interaction liability is a key criterion. It is particularly suitable for programs expecting co-administration with other medications in preclinical models.

Quote Request

Request a Quote for 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.